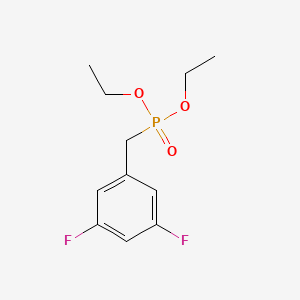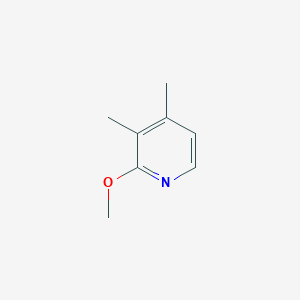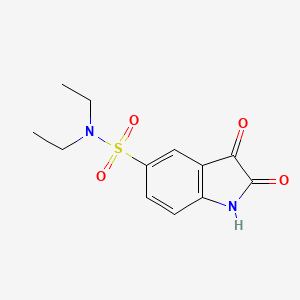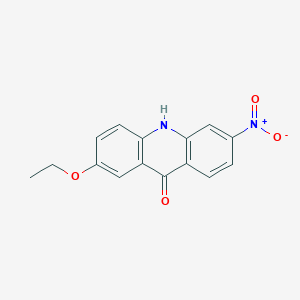
2-(Boc-amino)-2-propenoic acid
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-2-propenoic acid typically involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The general reaction scheme is as follows:
Amino acid+Boc2O→Boc-protected amino acid
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including this compound, is often carried out using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including the addition of protective groups, coupling reactions, and deprotection steps . The use of automated systems increases the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Boc-amino)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The Boc group is stable under mild oxidative conditions but can be removed under strong oxidative conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The Boc group can be replaced with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: The Boc group can be removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under anhydrous conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the amino acid.
Reduction: The corresponding amine.
Substitution: Deprotected amino acid or amino acid with a different protective group.
科学研究应用
2-(Boc-amino)-2-propenoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Boc-amino)-2-propenoic acid primarily involves the protection of the amino group. The Boc group is introduced to the amino acid to prevent unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled deprotection of the amino group . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis and peptide synthesis .
相似化合物的比较
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of peptides and other organic compounds.
Uniqueness
2-(Boc-amino)-2-propenoic acid is unique due to its propenoic acid moiety, which provides additional reactivity compared to other Boc-protected amino acids. This unique structure allows for specific applications in organic synthesis where the propenoic acid functionality is required .
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h1H2,2-4H3,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYERFNHOKDPSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3267343.png)
![1-Ethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3267349.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3267354.png)

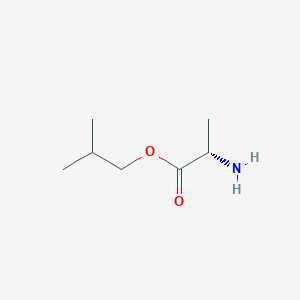
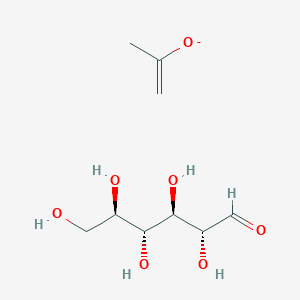
![2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid](/img/structure/B3267393.png)
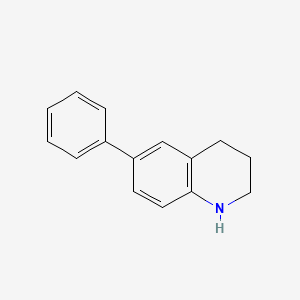
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3267411.png)

